molecular formula C12H10N2O3S B3839207 10,10-Dioxophenoxathiine-2,8-diamine

10,10-Dioxophenoxathiine-2,8-diamine

Cat. No.: B3839207
M. Wt: 262.29 g/mol
InChI Key: MFMOJDZSLMQCEQ-UHFFFAOYSA-N
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Description

10,10-Dioxophenoxathiine-2,8-diamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxathiine core with two amino groups at the 2 and 8 positions, and two oxygen atoms at the 10 position, forming a dioxo structure. The phenoxathiine structure is known for its stability and versatility, making it a valuable component in the synthesis of various materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dioxophenoxathiine-2,8-diamine typically involves the reaction of 4,4’-oxydibenzoic acid with sulfur-containing electrophiles. This reaction is carried out in the presence of strong acids such as chlorosulfonic acid or oleum, which facilitate the formation of the phenoxathiine ring through initial substitution at the 2 and 2’ positions, followed by intramolecular cyclization . The reaction conditions usually involve controlled temperatures and the use of solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 10,10-Dioxophenoxathiine-2,8-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The amino groups at the 2 and 8 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated phenoxathiine compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

10,10-Dioxophenoxathiine-2,8-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10,10-Dioxophenoxathiine-2,8-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions make the compound a valuable tool in studying biochemical processes and developing new therapeutic agents.

Comparison with Similar Compounds

Uniqueness: 10,10-Dioxophenoxathiine-2,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dioxo groups allows for versatile chemical modifications and applications, setting it apart from other phenoxathiine and phenazine derivatives.

Properties

IUPAC Name

10,10-dioxophenoxathiine-2,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMOJDZSLMQCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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